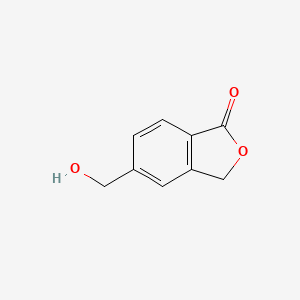

5-(Hydroxymethyl)isobenzofuran-1(3H)-one

Overview

Description

5-(Hydroxymethyl)isobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans It is characterized by a hydroxymethyl group attached to the isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)isobenzofuran-1(3H)-one typically involves the use of catalysts and specific reaction conditions. One efficient method involves the use of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles as a catalyst. This catalyst facilitates the synthesis of mono- and bis-isobenzofuran-1(3H)-ones under solvent-free conditions . Another approach involves the iodocyclization of o-alkynylbenzamides, which yields isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of efficient and reusable catalysts, such as those mentioned above, suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxymethyl group and the isobenzofuran ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include electrophiles for iodocyclization and oxidizing agents for oxidative cyclization. The reaction conditions often involve specific temperatures and solvents to achieve the desired products .

Major Products

The major products formed from the reactions of this compound include isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-(Hydroxymethyl)isobenzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of monoamine oxidases, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects . The compound’s reactivity is also influenced by the presence of the hydroxymethyl group, which can participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Isobenzofuran: A bicyclic heterocycle consisting of fused cyclohexa-1,3-diene and furan rings.

Benzofuran: A heterocyclic compound consisting of fused benzene and furan rings.

1,3-Diphenylisobenzofuran: A stable derivative of isobenzofuran with more complex structures.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Biological Activity

5-(Hydroxymethyl)isobenzofuran-1(3H)-one, also known by its CAS number 65006-89-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxymethyl group attached to an isobenzofuran core. Its molecular formula is C9H8O3, which contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study on related compounds demonstrated IC50 values (the concentration required to inhibit 50% of the target) for DPPH radical scavenging activity, indicating robust antioxidant potential.

| Compound | IC50 (µM) |

|---|---|

| Compound A | 25.2 ± 0.5 |

| Compound B | 35.0 ± 2.0 |

| Indomethacin (positive control) | 26.8 ± 1.3 |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit pro-inflammatory cytokines such as TNF-α. In vitro studies have shown that certain derivatives can significantly reduce TNF-α production, which is critical in managing inflammatory diseases.

| Compound | TNF-α Inhibition IC50 (µM) |

|---|---|

| Compound C | <35 |

| Compound D | <80 |

| Indomethacin (positive control) | 88.5 ± 2.1 |

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Enzymes : The compound may interact with enzymes involved in inflammatory pathways, thereby modulating their activity.

- Scavenging Free Radicals : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Modulation of Cytokine Production : By inhibiting the synthesis of pro-inflammatory cytokines, it can exert an anti-inflammatory effect.

Case Studies

A notable study explored the structure-activity relationship (SAR) of various derivatives of isobenzofuranones, including this compound. The study found that modifications to the hydroxymethyl group significantly influenced the compound's biological activity. Substituents that enhance electron-withdrawing properties were found to increase antioxidant and anti-inflammatory activities.

Comparative Analysis

The biological activities of this compound can be compared with other similar compounds:

| Compound | Antioxidant Activity (IC50 µM) | Anti-inflammatory Activity (TNF-α Inhibition IC50 µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound E | 30.0 ± 1.0 | <40 |

| Compound F | 20.0 ± 0.5 | <50 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Hydroxymethyl)isobenzofuran-1(3H)-one, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via cyclization of precursors like substituted phthalic anhydrides under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions. Key factors include solvent polarity (e.g., ethanol or THF), temperature (80–120°C), and catalyst choice. For example, 4-methylphthalic anhydride reacts with phenolic nucleophiles to form the isobenzofuranone core . Side products like over-oxidized derivatives may arise if reaction conditions are not tightly controlled.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the hydroxyl and methyl substituents. For instance, the hydroxyl proton appears as a singlet at δ ~5.25 ppm in CDCl₃, while methyl groups resonate near δ ~2.1 ppm . Discrepancies in carbonyl (C=O) signals (e.g., δ ~170 ppm in ¹³C NMR) can be resolved using X-ray crystallography to validate bond lengths and angles .

Q. How does the hydroxyl group at the 5-position influence the compound's reactivity in substitution reactions?

- Methodological Answer : The hydroxyl group acts as a nucleophilic site for alkylation or acylation. For example, using alkyl halides (e.g., CH₃I) in the presence of NaH substitutes the hydroxyl group with a methoxy group. Kinetic studies show that steric hindrance from the adjacent methyl group slows substitution rates compared to non-methylated analogs .

Advanced Research Questions

Q. What strategies can mitigate contradictions in enzyme inhibition data for this compound derivatives?

- Methodological Answer : Inconsistent IC₅₀ values (e.g., 15–30 µM for aldose reductase vs. cyclooxygenase) may arise from assay conditions (pH, co-solvents). Standardizing buffer systems (e.g., phosphate buffer at pH 7.4) and validating results with orthogonal assays (e.g., fluorescence quenching vs. calorimetry) improve reproducibility. Competitive vs. non-competitive inhibition modes should be confirmed via Lineweaver-Burk plots .

Q. How can researchers optimize the enantiomeric purity of this compound derivatives for chiral applications?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Pd(hfacac)₂) or enzymatic resolution (e.g., lipases) enhances enantioselectivity. For example, hydrogenation of prochiral intermediates under H₂ with Pd/C achieves >90% ee. Chiral HPLC (e.g., Chiralpak IA column) monitors purity, while circular dichroism (CD) confirms absolute configuration .

Q. What computational methods are effective for predicting the bioactivity of structurally modified derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict redox activity (e.g., antioxidant potential). Molecular docking (AutoDock Vina) simulates binding to targets like COX-2, with scoring functions prioritizing derivatives showing strong hydrogen bonds to Ser530 or Tyr385 .

Q. How do solvent effects influence the regioselectivity of this compound in photochemical reactions?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) stabilize charge-separated intermediates during UV-induced [2+2] cycloadditions, favoring endo products. Solvent-free conditions under microwave irradiation reduce side reactions, as shown in the synthesis of fused bicyclic derivatives .

Properties

IUPAC Name |

5-(hydroxymethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,10H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJCYBIILYHUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CO)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498659 | |

| Record name | 5-(Hydroxymethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65006-89-5 | |

| Record name | 5-(Hydroxymethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.